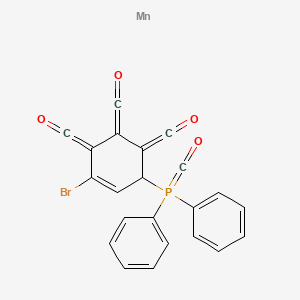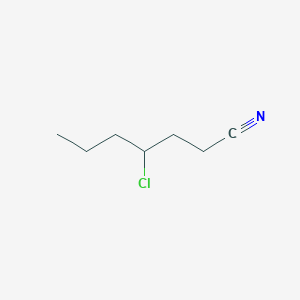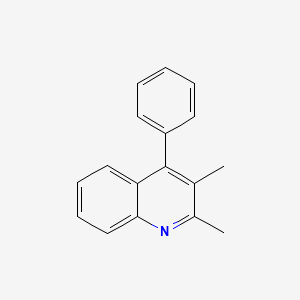
2,3-Dimethyl-4-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with two methyl groups at positions 2 and 3 and a phenyl group at position 4. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and acetone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to promote cyclization and formation of the quinoline ring .
Another method involves the use of benzylic azides and internal alkynes in a copper-promoted cyclization reaction. This method offers high product yields and excellent regioselectivity under neutral reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced quinoline derivatives
Substitution: Nitrated or halogenated quinoline derivatives
科学的研究の応用
2,3-Dimethyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an antiparasitic agent and kinase inhibitor.
Industry: The compound is used in the production of dyes, agrochemicals, and organic light-emitting materials
作用機序
The mechanism of action of 2,3-Dimethyl-4-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival .
類似化合物との比較
2-Methylquinoline: Similar structure but with only one methyl group at position 2.
4-Phenylquinoline: Lacks the methyl groups at positions 2 and 3.
6-Chloro-2,3-dimethyl-4-phenylquinoline: Contains a chlorine atom at position 6, which may alter its biological activity
Uniqueness: 2,3-Dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and a phenyl group provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
10352-65-5 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H15N/c1-12-13(2)18-16-11-7-6-10-15(16)17(12)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChIキー |
CEGOBACMMLDFSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


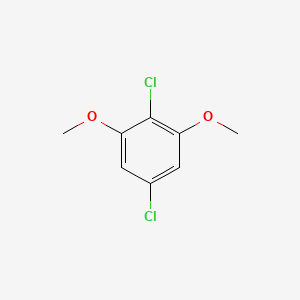

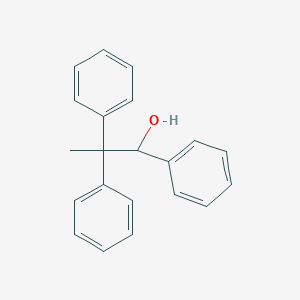
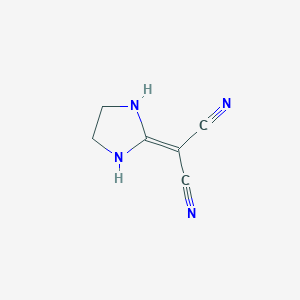

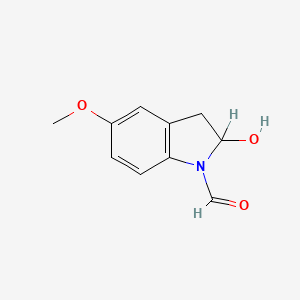

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
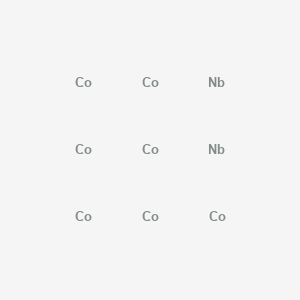
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

